Sodium 2-(3-chloropyridin-4-yl)acetate
Description
Sodium 2-(3-chloropyridin-4-yl)acetate is an organosodium compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and an acetoxy group at the adjacent 4-position, neutralized as a sodium salt. This structure confers unique physicochemical properties, including enhanced water solubility compared to its ester analogs (e.g., ethyl or methyl esters), making it suitable for applications in pharmaceuticals and agrochemicals where ionic forms are advantageous .
Properties
IUPAC Name |
sodium;2-(3-chloropyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.Na/c8-6-4-9-2-1-5(6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNGFPHDNXDMDQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)[O-])Cl.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClNNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219380-32-0 | |
| Record name | sodium 2-(3-chloropyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-chloropyridin-4-yl)acetate typically involves the reaction of 3-chloropyridine with sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The mixture is then stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: Reduced forms of the original compound.
Scientific Research Applications
Overview
Chemical Structure and Properties
- Molecular Formula : C₇H₆ClNO₂Na
- Molecular Weight : 196.58 g/mol
- Appearance : Typically appears as a white to off-white solid.
Sodium 2-(3-chloropyridin-4-yl)acetate is a sodium salt derivative of 3-chloropyridine, characterized by a chloropyridine ring attached to an acetate group. The presence of the chlorine atom significantly influences its reactivity and biological activity.
Chemistry
This compound serves as a versatile reagent in organic synthesis. Its applications include:
- Formation of Pyridine Derivatives : Acts as a building block for synthesizing more complex organic molecules.
- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, leading to diverse pyridine derivatives.
Biology
In biological research, this compound is studied for its interactions with biomolecules:
- Enzyme Interactions : It can act as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism.
- Potential Antimicrobial Activity : Some derivatives exhibit moderate antibacterial properties against pathogens such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 μg/mL to 64 μg/mL .
Medicine
Research into this compound's therapeutic applications is ongoing:
- Drug Development : Investigated as a precursor for pharmaceutical compounds, particularly in anti-inflammatory and antiviral contexts. For instance, derivatives have shown potential against SARS-CoV protease .
- Cognitive Enhancement : Animal studies suggest that certain derivatives may enhance learning and memory, indicating potential applications in cognitive therapies .
Industry
The compound is also utilized in industrial applications:
- Production of Agrochemicals and Specialty Chemicals : Its role as an intermediate in chemical synthesis is significant for various industrial processes.
Case Studies
- Cognitive Enhancement Study : In rodent models, derivatives of this compound were administered to evaluate their effects on memory tasks. Results indicated significant improvements compared to control groups, suggesting therapeutic potential for cognitive disorders .
- Antimicrobial Activity Testing : A series of derivatives were tested against various bacterial strains. Moderate antibacterial activity was observed against specific pathogens, highlighting the compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Sodium 2-(3-chloropyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sodium 2-(3-Chloropyridin-4-yl)acetate and Analogues
- Substituent Position Effects : The 3-chloro-4-acetate substitution in the sodium salt creates electronic effects distinct from 2-chloro-3-acetate analogs. For example, methyl 2-(2-chloropyridin-3-yl)acetate (similarity score 0.97 to the sodium salt) shows altered reactivity in nucleophilic substitutions due to steric and electronic differences .
- Functional Group Impact : Sodium salts exhibit higher aqueous solubility (critical for drug formulation) compared to esters or acids. Ethyl 2-(3-chloropyridin-4-yl)acetate, while structurally similar, requires saponification to yield the sodium form .
Biological Activity
Sodium 2-(3-chloropyridin-4-yl)acetate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
This compound is a sodium salt of a chloropyridine derivative. Its chemical structure allows it to participate in various chemical reactions, making it a useful reagent in organic synthesis, particularly in the formation of pyridine derivatives. The presence of the chlorine atom enhances its reactivity compared to other halogenated analogs, such as bromine and fluorine derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as either a nucleophile or an electrophile depending on the reaction conditions, facilitating the formation of covalent bonds with target biomolecules. This mechanism is crucial for its potential therapeutic applications, including drug synthesis and development.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's structure allows it to disrupt bacterial cell functions, although specific mechanisms remain to be fully elucidated .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, compounds with similar structures have shown promising results in inhibiting growth in colorectal cancer cells by targeting metabolic pathways essential for cancer cell survival .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth, supporting its use as a potential antimicrobial agent .
- Anticancer Activity : In another study focused on DHODH (dihydroorotate dehydrogenase) inhibitors, compounds structurally related to this compound demonstrated significant cytotoxic effects on cancer cell lines. This suggests that further exploration of this compound could yield valuable insights into its role as an anticancer therapeutic .
- Mechanistic Insights : Research into the mechanism of action revealed that this compound might interfere with nucleotide synthesis pathways critical for cell division and growth, particularly in cancer cells that rely heavily on these pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Sodium 2-(3-bromopyridin-4-yl)acetate | Bromine instead of Chlorine | Moderate antimicrobial activity |
| Sodium 2-(3-fluoropyridin-4-yl)acetate | Fluorine instead of Chlorine | Lower cytotoxicity in cancer cells |
| Sodium 2-(3-iodopyridin-4-yl)acetate | Iodine instead of Chlorine | Similar antimicrobial properties |
This table illustrates how variations in halogen substitution can influence biological activity, with this compound often displaying enhanced reactivity and efficacy compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
